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molecular formula C13H8ClN3O2 B8408418 5-Chloro-1-(4-cyanophenacyl)pyrimidin-2-one

5-Chloro-1-(4-cyanophenacyl)pyrimidin-2-one

Cat. No. B8408418
M. Wt: 273.67 g/mol
InChI Key: JONTXLXRSKBEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04636509

Procedure details

A suspension of 5-chloropyrimidin-2-one (412 mg) and 2-bromo-4'-cyanoacetophenone (677 mg) in triethylamine (1 ml) and ethanol (20 ml) was stirred at ambient temperature for one hour. Water (100 ml) was added and the collected solid was crystallised from ethyl acetate to give the title pyrimidinone (375 mg,); m.p. 236°-240°; λmaxEtOH 248 nm (ε 26140), 289 nm (ε 2130), λinf 254 (ε 22800).
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1)=[O:12].O>C(N(CC)CC)C.C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11]([C:13]2[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=2)=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
412 mg
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
677 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C#N
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the collected solid was crystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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